molecular formula C21H22N2O4 B4317064 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4317064
M. Wt: 366.4 g/mol
InChI Key: KBKOCGCZZMXFQK-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C23H24N2O4 This compound is known for its unique chemical structure, which includes a quinoline core, a carboxamide group, and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a quinoline derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase, and modulate neurotransmitter levels in the brain. It also affects mitochondrial function by inhibiting complex I, leading to changes in cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl ethyl side chain but lacks the quinoline core.

    N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but with an acetyl group instead of the quinoline core.

    N-Acetylhomoveratrylamine: Another related compound with a different core structure

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core and a dimethoxyphenyl ethyl side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-23-13-16(20(24)15-6-4-5-7-17(15)23)21(25)22-11-10-14-8-9-18(26-2)19(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKOCGCZZMXFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE

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